O-{4-[(2,3-dimethylphenyl)carbamoyl]phenyl} bis(2-methylpropyl)carbamothioate
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Overview
Description
4-{[BIS(2-METHYLPROPYL)CARBAMOTHIOYL]OXY}-N-(2,3-DIMETHYLPHENYL)BENZAMIDE is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly for their roles as therapeutic agents. This compound is characterized by its unique structure, which includes a bis(2-methylpropyl)carbamothioyl group and a 2,3-dimethylphenyl group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[BIS(2-METHYLPROPYL)CARBAMOTHIOYL]OXY}-N-(2,3-DIMETHYLPHENYL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzamide Core: This can be achieved through the reaction of 2,3-dimethylbenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Carbamothioyl Group: The bis(2-methylpropyl)carbamothioyl group can be introduced via a thiourea derivative, which reacts with the benzamide core under suitable conditions.
Final Assembly: The final step involves the coupling of the intermediate with the benzamide core to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[BIS(2-METHYLPROPYL)CARBAMOTHIOYL]OXY}-N-(2,3-DIMETHYLPHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like nitric acid or halogens in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4-{[BIS(2-METHYLPROPYL)CARBAMOTHIOYL]OXY}-N-(2,3-DIMETHYLPHENYL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-{[BIS(2-METHYLPROPYL)CARBAMOTHIOYL]OXY}-N-(2,3-DIMETHYLPHENYL)BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-{[BIS(2-METHYLPROPYL)CARBAMOTHIOYL]OXY}-N-(4-ETHOXYPHENYL)BENZAMIDE: Similar in structure but with an ethoxy group instead of a dimethyl group.
2,3-DIMETHOXYBENZAMIDE: Shares the benzamide core but with different substituents.
Uniqueness
4-{[BIS(2-METHYLPROPYL)CARBAMOTHIOYL]OXY}-N-(2,3-DIMETHYLPHENYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bis(2-methylpropyl)carbamothioyl group is particularly noteworthy for its potential interactions in biological systems.
Properties
Molecular Formula |
C24H32N2O2S |
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Molecular Weight |
412.6 g/mol |
IUPAC Name |
O-[4-[(2,3-dimethylphenyl)carbamoyl]phenyl] N,N-bis(2-methylpropyl)carbamothioate |
InChI |
InChI=1S/C24H32N2O2S/c1-16(2)14-26(15-17(3)4)24(29)28-21-12-10-20(11-13-21)23(27)25-22-9-7-8-18(5)19(22)6/h7-13,16-17H,14-15H2,1-6H3,(H,25,27) |
InChI Key |
QNYLMYXIBZCXBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)OC(=S)N(CC(C)C)CC(C)C)C |
Origin of Product |
United States |
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